2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
Overview
Description
2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione , also known as DHPD , is a heterocyclic compound. It contains a pyrrolopyrimidine core with a dihydro structure. This unit is found in various pharmacologically active natural products and has garnered significant interest due to its potential as a drug candidate .
Synthesis Analysis
Recent advances in the synthesis of 2,3-dihydropyrroles have led to intense interest in developing new drug candidates. Researchers have explored various synthetic routes to access this privileged heterocycle. Notably, microwave techniques and other innovative approaches have been employed to efficiently prepare 2,3-dihydropyrroles .
Molecular Structure Analysis
The chemical structure of 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione has been well-characterized using spectral techniques (such as NMR, IR, and mass spectrometry) and elemental analyses. Additionally, single-crystal X-ray diffraction studies have provided insights into its three-dimensional arrangement .
Chemical Reactions Analysis
Researchers have investigated the reactivity of 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione in various reactions. For instance, it has been utilized in the synthesis of novel derivatives with potential inhibitory activity against specific enzymes. Sequential Knoevenagel–Michael addition reactions have been proposed as part of its synthetic pathway .
Mechanism of Action
The exact mechanism of action for 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione depends on its specific derivatives and their interactions with biological targets. Some derivatives have shown promising binding affinities against anti-apoptotic proteins, while others affect gene expression and induce cell cycle arrest or apoptotic death in cancer cells .
properties
IUPAC Name |
2,3-dihydropyrrolo[1,2-c]pyrimidine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-8-7(11)9-3-1-2-5(6)9/h1-3H,4H2,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUDALZDGLETTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CN2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443931 | |
Record name | 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
223432-94-8 | |
Record name | 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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